6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

Central Nervous System Drug Discovery Pharmacophore Modeling Physicochemical Property Optimization

6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is a synthetic small molecule (C18H18BrNO3, MW 376.24 g/mol) classified as a benzodioxole derivative. It features a 1,3-benzodioxol-5-ol core substituted at the 6-position with a (4-bromophenyl)(1-pyrrolidinyl)methyl moiety.

Molecular Formula C18H18BrNO3
Molecular Weight 376.2 g/mol
CAS No. 439108-76-6
Cat. No. B1232044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
CAS439108-76-6
Molecular FormulaC18H18BrNO3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4
InChIInChI=1S/C18H18BrNO3/c19-13-5-3-12(4-6-13)18(20-7-1-2-8-20)14-9-16-17(10-15(14)21)23-11-22-16/h3-6,9-10,18,21H,1-2,7-8,11H2
InChIKeyCNHAVYWPOCSGHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol (CAS 439108-76-6): A Structurally Defined Benzodioxole Scaffold for CNS-Targeted Research


6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is a synthetic small molecule (C18H18BrNO3, MW 376.24 g/mol) classified as a benzodioxole derivative . It features a 1,3-benzodioxol-5-ol core substituted at the 6-position with a (4-bromophenyl)(1-pyrrolidinyl)methyl moiety . This specific combination of a hydrogen bond-donating phenol, a lipophilic bromophenyl ring, and a basic pyrrolidine amine creates a distinct pharmacophore not found in simpler benzodioxole or pyrrolidine analogs . While ChEMBL reports no known bioactivity for this precise compound, its structural features place it within a chemical space actively explored for central nervous system (CNS) receptor modulation .

Procurement Rationale: Why Structural Analogs Cannot Substitute for 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol


The (4-bromophenyl)(1-pyrrolidinyl)methyl substituent at the 6-position of the benzodioxol-5-ol core creates a highly specific three-dimensional and physicochemical profile that generic substitution cannot replicate. Replacing this compound with simpler analogs such as 1-(4-bromobenzyl)pyrrolidine or 1-[(4-bromophenyl)phenylmethyl]pyrrolidine results in the loss of the benzodioxole oxygen atoms, which are critical for hydrogen-bonding interactions and impact overall molecular topology. Similarly, using other benzodioxole derivatives that lack the 4-bromophenyl group alters lipophilicity and potential target engagement. The specific combination of the benzodioxole phenol, the bromine atom for potential halogen bonding, and the basic pyrrolidine nitrogen determines its unique biological fingerprint, making the precise chemical identity of this compound non-negotiable for reproducible scientific research .

Quantitative Differential Evidence for 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol Procurement


Polarity Shift Evidenced via Predicted LogP Difference Against a Core Structural Analog

The lipophilicity of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is controlled by its benzodioxole moiety. The predicted LogP for this target compound is 3.399 . In contrast, a close structural analog, 1-[(4-Bromophenyl)phenylmethyl]pyrrolidine, which replaces the benzodioxole with a phenyl ring, has a calculated LogP of 4.6 . This decrease in LogP of > 1.0 log unit indicates significantly increased polarity for the target compound, a key attribute for modulating CNS drug-like properties .

Central Nervous System Drug Discovery Pharmacophore Modeling Physicochemical Property Optimization Blood-Brain Barrier Permeability

Purity Specification for Reproducible Screening: NLT 98% Chromatographic Grade

Procurement of 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol from vendors adhering to ISO-certified quality management systems offers a verified purity of NLT 98% (Not Less Than 98%) . This contrasts with alternative supplier listings for the same compound, which may specify a lower purity of 95% or 90% . Procuring the higher-purity batch reduces the risk of introducing uncharacterized impurities that can confound dose-response relationships and lead to false-positive or false-negative assay results .

High-Throughput Screening (HTS) Assay Development Chemical Biology Quality Control

Hydrogen Bond Donor Capability Differentiates Target from Non-Phenolic Analogs

The target compound possesses a single hydrogen bond donor (HBD) arising from its phenolic -OH group, as cataloged in its ZINC C18H18BrNO3 property profile . This contrasts with relevant non-phenolic comparator scaffolds, such as 1-[(4-bromophenyl)methyl]pyrrolidine or other simple benzodioxoles lacking hydroxyl substitution, which have zero HBDs . The presence of this single, well-positioned HBD provides a specific and directional interaction point that is a critical determinant in molecular recognition by biological targets such as aminergic G protein-coupled receptors (GPCRs) .

Structure-Activity Relationship (SAR) Target Engagement Medicinal Chemistry Receptor-Ligand Interaction

Optimal Use Cases for 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol Based on Quantified Differential Evidence


CNS Pharmacophore Expansion via Controlled Lipophilicity

The target compound, with its predicted LogP of 3.399, fills a specific lipophilicity gap for CNS lead discovery. It is less lipophilic than parent phenylpyrrolidine scaffolds (LogP ~4.6), making it a superior starting point for programs aiming to optimize blood-brain barrier penetration while maintaining favorable off-target binding profiles .

High-Fidelity Screening for GPCR and Kinase Targets

The NLT 98% purity grade is essential for laboratories running high-throughput screens against CNS targets like dopamine or serotonin receptors. The quantifiably lower impurity load, compared to 90-95% grades, minimizes the risk of assay interference, ensuring that any identified 'hit' is genuine and attributable to the compound itself .

Structure-Activity-Relationship (SAR) Studies on Halogen Bonding

Procure this compound as a key probe in SAR studies investigating the role of the 4-bromine substituent. Its specific structure allows for direct, pairwise comparison with its 4-chloro, 4-fluoro, and unsubstituted phenyl analogs to quantify the energetic contribution of the bromine's halogen bonding and polarizability to target binding affinity .

Development of Orthogonal Assays via Hydrogen Bond-Dependent Binding

The proprietary hydrogen bond donor (the phenolic -OH) of this compound should be utilized to validate target engagement in orthogonal biophysical assays, such as X-ray crystallography or NMR. This key interaction point, absent in non-hydroxylated competitors, provides a handle for establishing clear, unambiguous SAR around the benzodioxole binding pocket .

Quote Request

Request a Quote for 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.